

# In-Depth Technical Guide: 2-(4-Methylphenyl)propanenitrile (CAS: 75920-45-5)

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)propanenitrile

Cat. No.: B2862378

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## Introduction

**2-(4-Methylphenyl)propanenitrile**, also known as 2-(p-tolyl)propanenitrile, is a nitrile compound with the chemical formula  $C_{10}H_{11}N$ . Its structure consists of a propane nitrile backbone substituted with a p-tolyl (4-methylphenyl) group at the second carbon. This document provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, synthesis, and analytical considerations.

## Physicochemical and Spectroscopic Data

Comprehensive experimental data for **2-(4-Methylphenyl)propanenitrile** is not readily available in publicly accessible literature. The following tables summarize the known information and highlight the data that remains to be characterized.

Table 1: Physicochemical Properties

| Property          | Value                              | Reference |
|-------------------|------------------------------------|-----------|
| Molecular Formula | C10H11N                            | [1]       |
| Molecular Weight  | 145.20 g/mol                       | [1]       |
| CAS Number        | 75920-45-5                         | [1]       |
| Boiling Point     | Not available in public literature |           |
| Melting Point     | Not available in public literature |           |
| Density           | Not available in public literature |           |
| SMILES            | <chem>CC(C#N)c1ccc(C)cc1</chem>    | [1]       |

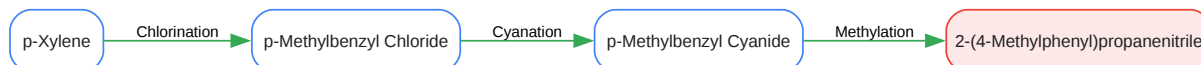
Table 2: Spectroscopic Data

| Technique                  | Data  | Reference |
|----------------------------|---|-----------|
| <sup>1</sup> H NMR         | Data not publicly available. Commercial suppliers may possess this information. | [1]       |
| <sup>13</sup> C NMR        | Data not publicly available.  |           |
| Mass Spectrometry (MS)     | Data not publicly available. Commercial suppliers may possess this information. | [1]       |
| Infrared (IR) Spectroscopy | Data not publicly available.  |           |
| HPLC                       | Data not publicly available. Commercial suppliers may possess this information. | [1]       |
| LC-MS                      | Data not publicly available. Commercial suppliers may possess this information. | [1]       |

## Experimental Protocols

### Synthesis of 2-(4-Methylphenyl)propanenitrile

A multi-step synthesis for **2-(4-Methylphenyl)propanenitrile** has been described, starting from p-xylene. The overall synthetic pathway is illustrated below.



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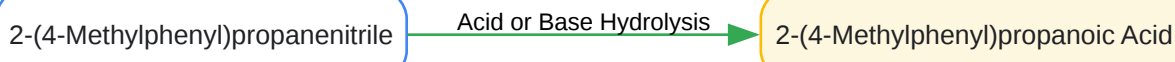
Caption: Synthetic pathway for **2-(4-Methylphenyl)propanenitrile**.

Detailed Methodology:

- **Step 1: Chlorination of p-Xylene to p-Methylbenzyl Chloride** This step involves the selective chlorination of one of the methyl groups of p-xylene. This is typically achieved through free-radical chlorination, often initiated by UV light or a radical initiator.
- **Step 2: Cyanation of p-Methylbenzyl Chloride to p-Methylbenzyl Cyanide** The benzylic chloride is then converted to the corresponding nitrile. This is a nucleophilic substitution reaction, commonly carried out using a cyanide salt such as sodium cyanide or potassium cyanide in a suitable solvent.
- **Step 3: Methylation of p-Methylbenzyl Cyanide to 2-(4-Methylphenyl)propanenitrile** The final step is the methylation of the  $\alpha$ -carbon of p-methylbenzyl cyanide. This is achieved by treating the nitrile with a strong base to form a carbanion, which then reacts with a methylating agent (e.g., methyl iodide).

### Hydrolysis to 2-(4-Methylphenyl)propanoic Acid

**2-(4-Methylphenyl)propanenitrile** can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methylphenyl)propanoic acid. This reaction can be used for analytical purposes, such as confirmation of the nitrile's identity through derivatization.



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Caption: Hydrolysis of **2-(4-Methylphenyl)propanenitrile**.

Experimental Protocol:

The hydrolysis can be performed under acidic or basic conditions. A typical procedure involves refluxing the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

## Biological Activity

There is no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for **2-(4-Methylphenyl)propanenitrile**.

## Discussion and Conclusion

**2-(4-Methylphenyl)propanenitrile** is a compound for which detailed, publicly accessible experimental data is scarce. While a synthetic route has been outlined in patent literature, comprehensive characterization data, including physicochemical properties and spectroscopic analyses, is not readily available. This lack of data presents a challenge for researchers and drug development professionals. The information provided in this guide is based on the limited available sources. Further experimental work is required to fully characterize this compound. The synthetic and derivatization protocols described can serve as a starting point for the preparation and analysis of **2-(4-Methylphenyl)propanenitrile** in a laboratory setting.

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## References

- 1. 75920-45-5|2-(4-Methylphenyl)propanenitrile|BLD Pharm [bldpharm.com]
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